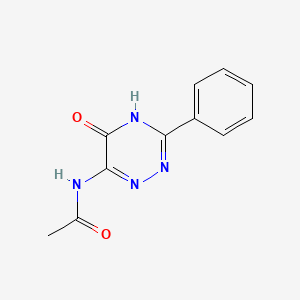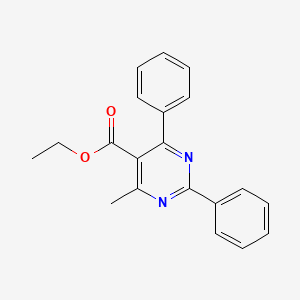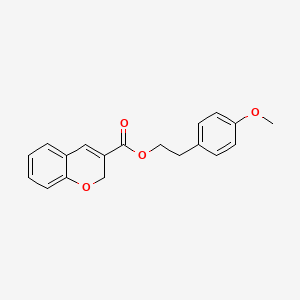![molecular formula C31H27O4P B12940636 12-hydroxy-1,10-bis(2-methylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940636.png)
12-hydroxy-1,10-bis(2-methylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-hydroxy-1,10-bis(2-methylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with a unique structure that includes multiple aromatic rings and a phosphocine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-1,10-bis(2-methylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multiple steps. One common method includes the reaction of appropriate phenolic compounds with phosphorus trichloride, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
12-hydroxy-1,10-bis(2-methylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
12-hydroxy-1,10-bis(2-methylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism by which 12-hydroxy-1,10-bis(2-methylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 12-hydroxy-1,10-bis(2,4,6-triisopropyphenyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide
- 3,3-Bis(4-hydroxy-2-methylphenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide
Uniqueness
Compared to similar compounds, 12-hydroxy-1,10-bis(2-methylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide stands out due to its specific arrangement of aromatic rings and the presence of a phosphocine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C31H27O4P |
|---|---|
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
12-hydroxy-1,10-bis(2-methylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C31H27O4P/c1-19-7-3-5-9-23(19)25-13-11-21-15-17-31-18-16-22-12-14-26(24-10-6-4-8-20(24)2)30(28(22)31)35-36(32,33)34-29(25)27(21)31/h3-14H,15-18H2,1-2H3,(H,32,33) |
Clave InChI |
TYLCQWFDKQVOIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC=CC=C7C)OP(=O)(O3)O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12940589.png)
![4-{[6-(Methylsulfanyl)-9h-purin-9-yl]methyl}benzenesulfonamide](/img/structure/B12940592.png)

![6-{[(2-Chlorophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine](/img/structure/B12940596.png)
![5,6-Dihydro-4H-cyclopenta[b]furan-6-amine](/img/structure/B12940615.png)

![3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B12940621.png)
![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940622.png)

![1-[2-(Decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12940647.png)

